molecular formula C10H11NO2 B071278 2-(Indolin-1-yl)acetic acid CAS No. 193544-62-6

2-(Indolin-1-yl)acetic acid

Cat. No.: B071278
CAS No.: 193544-62-6
M. Wt: 177.2 g/mol
InChI Key: ZYKYVZPUUGVMFE-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)acetic acid is an organic compound that features an indoline moiety attached to an acetic acid group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-1-yl)acetic acid typically involves the reaction of indoline with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline ring, due to the electron-rich nature of the indole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-(Indolin-1-yl)ethanol.

    Substitution: Halogenated or nitro-substituted indoline derivatives.

Scientific Research Applications

2-(Indolin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.

    2-(Indol-3-yl)acetic acid: Another indole derivative with distinct chemical properties and applications.

    Indoline-2-carboxylic acid: A compound with a similar indoline structure but different functional groups.

Uniqueness: 2-(Indolin-1-yl)acetic acid is unique due to its specific combination of the indoline moiety and the acetic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYVZPUUGVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353532
Record name 2-(Indolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193544-62-6
Record name 2-(Indolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-indol-1-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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